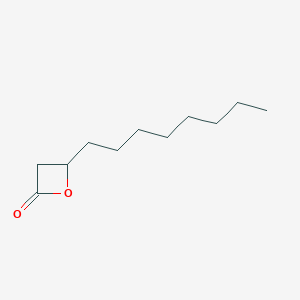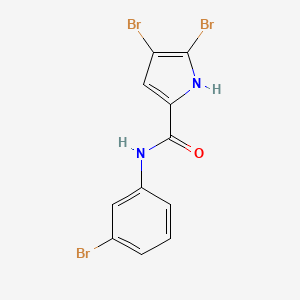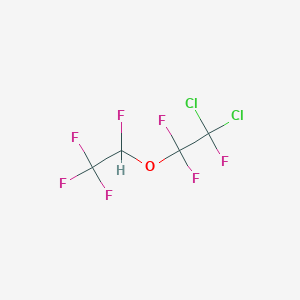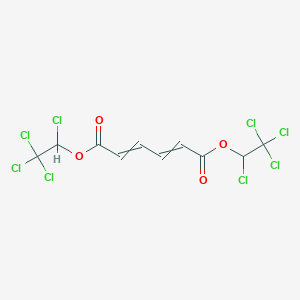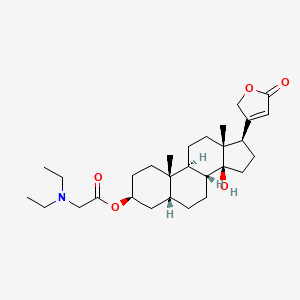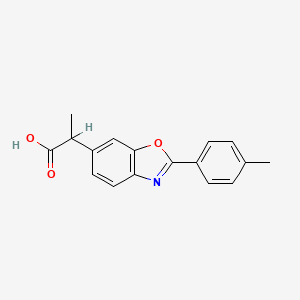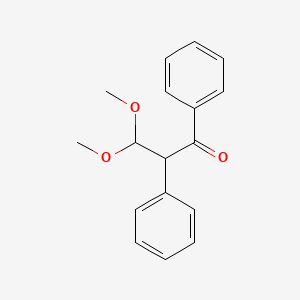
3,3-Dimethoxy-1,2-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1,2-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O3 It is a derivative of propanone, featuring two methoxy groups and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1,2-diphenylpropan-1-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
3,3-Dimethoxy-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of fine chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1,2-diphenylpropan-1-one involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-1-phenyl-1,2-propanedione
- 3,3-Dimethoxy-1,1’-biphenyl
- Methyl 3,3-dimethoxypropionate
Uniqueness
3,3-Dimethoxy-1,2-diphenylpropan-1-one is unique due to its dual methoxy and phenyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
41841-06-9 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3,3-dimethoxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-19-17(20-2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15,17H,1-2H3 |
InChI Key |
IGMIRPALMSNATO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



